molecular formula C17H13ClFN3O4S B4323890 3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4323890
M. Wt: 409.8 g/mol
InChI Key: JWWJDVHFJUNUBE-UHFFFAOYSA-N
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Description

3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base.

    Attachment of the carboxamide group: The final step involves the reaction of the sulfonylated oxadiazole with an amine derivative, such as 3-fluorobenzylamine, under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reaction conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-bromophenyl)sulfonyl]methyl}-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-{[(4-methylphenyl)sulfonyl]methyl}-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-{[(4-nitrophenyl)sulfonyl]methyl}-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of 3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, can influence its interactions with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S/c18-12-4-6-14(7-5-12)27(24,25)10-15-21-17(26-22-15)16(23)20-9-11-2-1-3-13(19)8-11/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWJDVHFJUNUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(3-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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